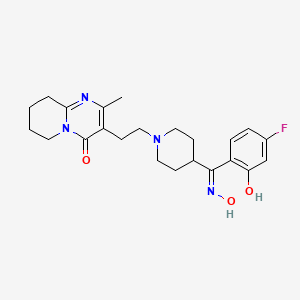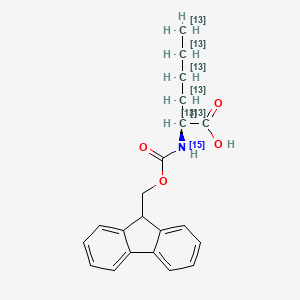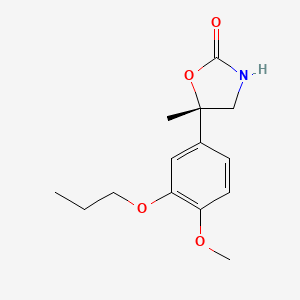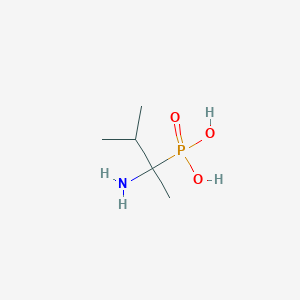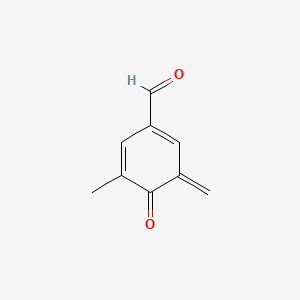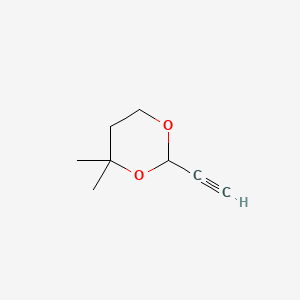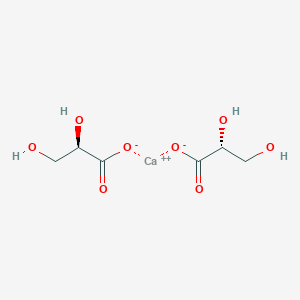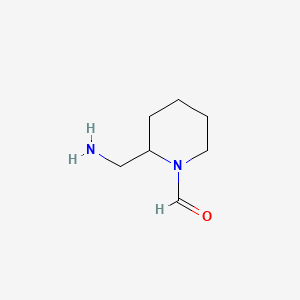
2-(Aminomethyl)piperidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)piperidine-1-carbaldehyde is an organic compound with the molecular formula C7H14N2O. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of an aminomethyl group and an aldehyde group attached to the piperidine ring. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and other industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)piperidine-1-carbaldehyde can be achieved through several methods. One common approach involves the hydrogenation of pyridinecarbonitriles using a palladium catalyst. This method allows for the selective preparation of piperidylmethylamines, including this compound, by adjusting the amount of acidic additive such as sulfuric acid . The reaction typically occurs under mild conditions (30–50 °C, 6 bar) and achieves high selectivity.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of pyridine derivatives. This process is scalable and efficient, making it suitable for large-scale production. The use of palladium on carbon (Pd/C) as a catalyst is common in industrial settings due to its effectiveness and cost-efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the aminomethyl group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)piperidine-1-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)piperidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. For example, it can be used to synthesize inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP), which are involved in DNA repair processes . The compound’s aminomethyl and aldehyde groups allow it to interact with various molecular targets, leading to diverse biological effects.
Comparación Con Compuestos Similares
2-(Aminomethyl)piperidine-1-carbaldehyde can be compared with other similar compounds, such as:
Piperidine: A simple six-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Piperazine: A six-membered ring containing two nitrogen atoms.
The uniqueness of this compound lies in its combination of an aminomethyl group and an aldehyde group, which provides versatility in chemical reactions and applications.
Propiedades
Fórmula molecular |
C7H14N2O |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
2-(aminomethyl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C7H14N2O/c8-5-7-3-1-2-4-9(7)6-10/h6-7H,1-5,8H2 |
Clave InChI |
WVZHEUSKHIXJNX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)CN)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


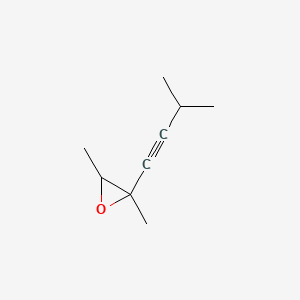
![[4-[1,1-Bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13836515.png)

